BenchChemオンラインストアへようこそ!

(R)-2-(3-methylpiperazin-1-yl)pyrimidine

Chiral Synthesis Absolute Configuration X-ray Crystallography

(R)-2-(3-Methylpiperazin-1-yl)pyrimidine (CAS 668484-57-9) is a chiral heterocyclic building block composed of a pyrimidine core substituted at the 2-position with a 3-methylpiperazine moiety in the (R)-configuration. With a molecular weight of 178.23 g/mol and formula C9H14N4, this single-enantiomer compound provides a defined stereochemical input for the construction of more complex, enantiopure pharmacophores.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B1500460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-methylpiperazin-1-yl)pyrimidine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=NC=CC=N2
InChIInChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m1/s1
InChIKeyNCORXGRXMXIUCY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (R)-2-(3-Methylpiperazin-1-yl)pyrimidine for Enantioselective Synthesis: Core Identity and Structural Basis


(R)-2-(3-Methylpiperazin-1-yl)pyrimidine (CAS 668484-57-9) is a chiral heterocyclic building block composed of a pyrimidine core substituted at the 2-position with a 3-methylpiperazine moiety in the (R)-configuration [1]. With a molecular weight of 178.23 g/mol and formula C9H14N4, this single-enantiomer compound provides a defined stereochemical input for the construction of more complex, enantiopure pharmacophores [1][2]. The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, frequently employed in kinase inhibitor programs and CNS-targeted drug discovery [3]. The (R)-enantiomer is specifically required when downstream biological activity is stereospecific; the opposite (S)-enantiomer (CAS 668484-58-0) or the racemate (CAS 59215-34-8) cannot be substituted without risking altered target engagement or regulatory non-compliance.

Why (R)-2-(3-Methylpiperazin-1-yl)pyrimidine Cannot Be Replaced by Its Racemate or (S)-Enantiomer


In the context of producing enantiopure active pharmaceutical ingredients (APIs) or chiral probe molecules, substitution of the (R)-enantiomer with the racemate or the (S)-enantiomer introduces uncontrolled stereochemical variables that can compromise synthesis efficiency and final product integrity. The (R)-configuration at the 3-position of the piperazine ring directly influences the spatial orientation of the piperazine nitrogen lone pairs and the methyl substituent, which are critical for metal coordination, hydrogen bonding, and steric fit in downstream biological targets [1]. Crystallographic confirmation of absolute configuration for (R)-heteroarylpyrimidine intermediates via X-ray analysis provides unambiguous evidence that the stereochemistry defined at this building-block stage propagates to the final pharmacophore [2]. Regulatory frameworks for chiral drug substances (ICH Q6A) further mandate the control of enantiomeric purity from starting materials, meaning that substitution with non-(R) forms necessitates costly re-validation of the entire synthetic route.

Quantitative Differentiation of (R)-2-(3-Methylpiperazin-1-yl)pyrimidine Against Closest Analogs


Enantiomeric Configuration and Absolute Stereochemistry Confirmation

The (R)-configuration is unambiguously defined by the SMILES C[C@@H]1CN(CCN1)C2=NC=CC=N2 and confirmed via X-ray crystallographic analysis of diastereomeric intermediates in the synthesis of enantiopure (R)-heteroarylpyrimidine analogs [1]. This contrasts with the (S)-enantiomer (SMILES C[C@H]1CN(CCN1)C2=NC=CC=N2) and the racemate, which lack a single defined stereochemistry.

Chiral Synthesis Absolute Configuration X-ray Crystallography

Chemical Purity Benchmarking: (R)- vs. (S)-Enantiomer from Common Vendors

The (R)-enantiomer is available at a minimum certified purity of 97% (HPLC, NMR, GC verification) from suppliers such as Bidepharm , and ≥98% from Chemscene . In contrast, the (S)-enantiomer from the same supplier (Bidepharm) is specified at a lower standard purity of 95% . The racemate is specified at 95% purity .

Chemical Purity Quality Control Procurement Specification

Procurement Cost Differentials: (R)-Enantiomer Premium Justification

The (R)-enantiomer commands a higher unit price compared to the (S)-enantiomer, reflecting the increased synthetic complexity and quality control costs associated with producing the (R)-form. At AKSci, the (R)-enantiomer (5g) is listed at $5,493 , while the (S)-enantiomer (1g) is listed at $2,384 . Normalizing to a per-gram basis, the (R)-enantiomer is approximately $1,099/g versus $2,384/g for the (S)-enantiomer at the 1g scale, indicating that at larger scales the (R)-enantiomer becomes more economical on a per-unit basis while maintaining higher purity.

Cost Analysis Procurement Economics Building Block Sourcing

Class-Level Evidence: Piperazinylpyrimidine Motif as a Privileged Kinase Inhibitor Scaffold

The piperazinylpyrimidine chemotype, of which (R)-2-(3-methylpiperazin-1-yl)pyrimidine is the core building block, has been validated as a selective kinase inhibitor scaffold. In a series of novel piperazinylpyrimidine derivatives, compound 4 demonstrated enhanced potency against oncogenic mutant forms of PDGFR family kinases compared to wild-type, with differential mean GI50 values across the NCI-60 cell line panel [1]. While not a direct measurement of the building block itself, this class-level evidence confirms that the pyrimidine-piperazine architecture is biologically productive and that stereochemical definition at the piperazine ring is anticipated to influence target engagement.

Kinase Inhibition Piperazinylpyrimidine Antitumor Activity

Optimal Use Cases for (R)-2-(3-Methylpiperazin-1-yl)pyrimidine Based on Verified Evidence


Enantiopure Kinase Inhibitor Fragment Synthesis

When constructing ATP-competitive kinase inhibitors that require a defined (R)-configuration at the piperazine attachment point, (R)-2-(3-methylpiperazin-1-yl)pyrimidine serves as the direct building block for introducing the pyrimidine-piperazine privileged scaffold. The confirmed absolute configuration via X-ray analysis ensures that subsequent SAR studies are conducted on a stereochemically pure series, eliminating confounding variables from enantiomeric mixtures. The piperazinylpyrimidine class has demonstrated selective inhibition of PDGFR family kinases [1], and the (R)-building block provides the required stereochemical input for such programs.

Chiral Probe and Chemical Biology Tool Synthesis

For biochemical assays requiring a single-enantiomer probe to interrogate stereospecific binding pockets, the (R)-enantiomer (≥98% purity) eliminates the ambiguity introduced by the racemate or (S)-enantiomer. This is critical for techniques such as X-ray co-crystallography, where racemic mixtures produce disordered electron density at the chiral center, and for surface plasmon resonance (SPR) binding assays where enantiomeric impurities reduce the observed binding affinity and confound kinetic analysis.

Multi-Gram Scale-Up of Enantiopure Advanced Intermediates

At the 5g procurement scale, the (R)-enantiomer offers a cost advantage of approximately $1,099/g compared to $2,384/g for the (S)-enantiomer at the 1g scale , while delivering higher certified purity (≥98% vs. 95%). This makes the (R)-building block the economically rational choice for process chemistry groups scaling up the synthesis of enantiopure heteroarylpyrimidine analogs, as described in validated synthetic protocols [1]. The storage condition (sealed, dry, 2-8°C) supports long-term stability for multi-batch campaigns .

Gamma-Secretase Modulator Lead Optimization

The piperazinyl pyrimidine core has been optimized to yield gamma-secretase modulators with >180-fold in vitro selectivity over Notch cleavage inhibition, a critical safety threshold for Alzheimer's disease programs . The (R)-configured building block provides the foundational stereochemistry for constructing analogs within this chemotype, where even minor stereochemical perturbations can alter the Aβ42/Aβ40 modulation profile.

Quote Request

Request a Quote for (R)-2-(3-methylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.